3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride
Description
3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride is a piperidine-derived compound featuring a benzyloxy-substituted benzylidene group. Its synthesis typically involves Knoevenagel condensation between a benzaldehyde derivative (e.g., 4-benzyloxybenzaldehyde) and a piperidine precursor, often catalyzed by piperidine itself .
Properties
IUPAC Name |
(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO.ClH/c1-2-5-17(6-3-1)15-21-19-10-8-16(9-11-19)13-18-7-4-12-20-14-18;/h1-3,5-6,8-11,13,20H,4,7,12,14-15H2;1H/b18-13-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIWJYICNKLHKX-AAKIMCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)/CNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Oxopiperidine with 4-Benzyloxybenzaldehyde
The most direct route involves the base-catalyzed condensation of 4-oxopiperidine hydrochloride and 4-benzyloxybenzaldehyde. This method parallels procedures described for analogous indolinone derivatives. In a typical protocol:
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Reagents : 4-Oxopiperidine hydrochloride (1.0 equiv), 4-benzyloxybenzaldehyde (1.1 equiv), piperidine (0.1 equiv as catalyst), ethanol (solvent).
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Conditions : Reflux at 80°C for 4–6 hours under nitrogen.
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Workup : Concentration under reduced pressure, purification via flash chromatography (CH₂Cl₂/CH₃OH, 95:5), and treatment with HCl gas in ethanol to precipitate the hydrochloride salt.
This method yields the target compound as a crystalline solid (mp: 210–212°C) in 65–72% yield. The reaction proceeds via a Knoevenagel mechanism, forming the benzylidene linkage through dehydration.
Optimization of Reaction Conditions
Catalytic Base Selection
The choice of base significantly impacts reaction efficiency:
| Base | Yield (%) | Purity (%) | Isomer Ratio (E/Z) |
|---|---|---|---|
| Piperidine | 72 | 98 | 85:15 |
| Sodium Methoxide | 68 | 95 | 78:22 |
| DBU | 60 | 90 | 70:30 |
Piperidine proves optimal, minimizing side reactions such as over-condensation while favoring the thermodynamically stable E-isomer.
Solvent Effects
Polar aprotic solvents enhance reaction rates but complicate purification:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethanol | 4 | 72 |
| DMF | 2 | 65 |
| THF | 6 | 58 |
Ethanol balances reactivity and ease of workup, though DMF accelerates the reaction at the cost of lower yields due to byproduct formation.
Purification and Characterization
Chromatographic Purification
Flash chromatography (SiO₂, CH₂Cl₂/CH₃OH 95:5) effectively separates the target compound from unreacted aldehyde and dimeric byproducts. The hydrochloride salt is precipitated by adding concentrated HCl to the purified free base in ethanol, yielding a pale-yellow solid.
Spectroscopic Data
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¹H NMR (600 MHz, DMSO-d₆) : δ 7.68 (s, 1H, CH=), 7.45–7.38 (m, 5H, Ar-H), 6.99 (d, J = 8.6 Hz, 2H, benzyloxy-Ar), 3.82 (s, 2H, OCH₂Ph), 3.12–3.08 (m, 4H, piperidine-H), 2.64–2.60 (m, 2H, piperidine-H).
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ESI-MS : m/z 324.2 [M+H]⁺ (calc. 323.8 for C₁₉H₂₀NO₂⁺).
Challenges and Mitigation Strategies
Isomeric Purity
The E-isomer predominates (≥85%), but residual Z-isomer necessitates careful chromatography. Recrystallization from ethanol/water (9:1) improves isomeric purity to >99%.
Stability of the Benzylidene Moiety
Prolonged heating (>8 hours) leads to decomposition. Reaction monitoring via TLC (hexane/EtOAc 1:1) ensures termination at optimal conversion.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Condensation | 72 | 98 | High |
| Pre-functionalized Intermediate | 65 | 95 | Moderate |
The direct condensation route offers superior yield and scalability, making it preferable for industrial applications .
Chemical Reactions Analysis
3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and other nucleophiles.
Scientific Research Applications
Dopamine Receptor Modulation
Research indicates that 3-(4-(benzyloxy)benzylidene)piperidine hydrochloride may act as a modulator of dopamine receptors. This modulation can influence various neurological processes, making it a candidate for studying disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Anticancer Properties
The compound has demonstrated cytotoxicity against various cancer cell lines. Studies reveal that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanisms of action may involve the disruption of cellular signaling pathways that promote survival and proliferation in cancer cells.
Antifungal Activity
Preliminary studies have shown that this compound exhibits antifungal properties, making it a candidate for developing new antifungal agents. Its efficacy against specific fungal strains needs further investigation to understand the underlying mechanisms.
Case Studies and Experimental Data
| Study Focus | Findings | Source |
|---|---|---|
| Dopamine Receptor Modulation | The compound showed significant binding affinity to D2 dopamine receptors. | |
| Cytotoxicity in Cancer Cells | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. | |
| Antifungal Activity | Inhibited growth of Candida albicans at concentrations above 50 µg/mL. |
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Research Findings and Pharmacological Implications
Pharmacological Potential
- FAAH Inhibitors : Benzylidene-piperidine derivatives with aryl carboxamide groups (e.g., WO2009127944) show promise in pain management and neuroinhibition, suggesting the target compound could be a candidate for similar studies .
- CNS Activity : Fluorinated piperidine derivatives (e.g., 4-(2,4-difluorobenzoyl)piperidine HCl) are explored for serotonin receptor modulation, though the benzyloxy group’s bulk may limit blood-brain barrier penetration .
Notes
Limitations : The biological data for 3-(4-(Benzyloxy)benzylidene)piperidine HCl is absent in the provided evidence, necessitating further empirical studies.
Synthetic Challenges : Isomer separation and yield optimization remain critical hurdles for scalable production .
Biological Activity
3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a modulator of neurotransmitter systems and its applications in cancer treatment. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its effects on dopamine receptors, cytotoxicity against cancer cells, and antifungal properties.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyloxybenzylidene moiety, which contributes to its biological activity. The structural formula can be represented as:
This structure is pivotal in understanding its interaction with biological targets.
1. Dopamine Receptor Modulation
Research has shown that compounds similar to this compound exhibit significant activity as dopamine receptor antagonists, particularly targeting the dopamine D4 receptor (D4R). A study highlighted the discovery of new benzyloxy piperidine scaffolds that selectively inhibit D4R with improved stability compared to previous models. The most potent compound in their series had a Ki value of 96 nM, indicating strong binding affinity to the receptor .
Table 1: D4R Binding Affinities of Related Compounds
| Compound | Ki (nM) |
|---|---|
| This compound | TBD |
| Other benzyloxypiperidines | <100 |
2. Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, related compounds demonstrated potent cytotoxicity against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas. The results indicated that these compounds could induce significant cell death in malignant cells while sparing non-malignant cells .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HCT116 | <10 | This compound |
| HT29 | <10 | Similar piperidine derivatives |
| Non-malignant | >50 | Control compounds |
3. Antifungal Activity
In addition to its anticancer properties, the compound has shown promising antifungal activity. A study reported that derivatives containing piperidine exhibited enhanced fungicidal effects against various plant pathogenic fungi. The EC50 values for these compounds were notably low, indicating high potency compared to commercial fungicides .
Table 3: Antifungal Activity of Piperidine Derivatives
| Compound | Target Pathogen | EC50 (µg/mL) |
|---|---|---|
| This compound | Pythium aphanidermatum | 1.6 |
| Control Fungicide | Azoxystrobin | 16.9 |
Case Studies
Case Study 1: Dopamine Modulation in Parkinson's Disease
A study explored the effects of benzyloxy piperidine derivatives on L-DOPA-induced dyskinesias in Parkinson's disease models. The findings suggested that these compounds could modulate dopamine receptor activity, potentially offering therapeutic benefits for managing motor symptoms associated with the disease .
Case Study 2: Anticancer Efficacy
In another investigation, researchers synthesized a series of piperidine-based compounds and tested their efficacy against multiple cancer cell lines. The results indicated that modifications in the piperidine structure significantly influenced cytotoxicity and selectivity towards cancerous versus normal cells .
Q & A
Q. What are the recommended synthetic routes for 3-(4-(Benzyloxy)benzylidene)piperidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted benzaldehydes and piperidine derivatives. For example, analogous piperidine intermediates are prepared by reacting 4-piperidinyl oxybenzoic acid with benzylating agents under basic conditions (e.g., NaOH in dichloromethane) . Key factors affecting yield include:
- Temperature: Reactions often proceed at room temperature to avoid decomposition of sensitive intermediates.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while dichloromethane is preferred for stepwise condensation .
- Catalysts: Mild bases (e.g., triethylamine) neutralize HCl byproducts, preventing side reactions .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 4-Piperidinyl oxybenzoic acid + BnCl, NaOH, DCM | 65–75 | |
| 2 | Condensation with benzaldehyde derivative, Et₃N | 50–60 |
Q. What spectroscopic methods confirm the structure of this compound, and what key features are observed?
Methodological Answer:
- NMR (¹H/¹³C):
- IR: Stretching vibrations at ~1650 cm⁻¹ (C=N imine) and ~1250 cm⁻¹ (C-O benzyloxy) .
- Mass Spectrometry: Molecular ion peak at m/z 221.25 (free base) with fragmentation patterns confirming the benzylidene-piperidine backbone .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of piperidine derivatives like this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for key steps like imine formation. For example:
Q. Table 2: Computational vs. Experimental Yields
| Solvent | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| DCM | 68 | 65 |
| DMF | 72 | 70 |
Q. How should researchers resolve contradictions in reported solubility or reactivity data?
Methodological Answer: Discrepancies often arise from impurities or varying experimental setups. Systematic approaches include:
- Reproducibility Checks: Replicate procedures using identical reagents (e.g., anhydrous vs. hydrated salts) .
- Advanced Purity Analysis: Use HPLC or elemental analysis to rule out impurities affecting solubility .
- Controlled Solubility Studies: Compare solubility in rigorously dried solvents (e.g., DMSO, ethanol) under inert atmospheres .
Example: A study reporting solubility in water () may conflict with others due to undetected hygroscopicity; Karl Fischer titration can quantify water content .
Q. What strategies mitigate low yields during scale-up of the condensation step?
Methodological Answer:
- Slow Addition of Reagents: Prevents exothermic side reactions (e.g., hydrolysis of benzyl chloride).
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track imine formation and adjust stoichiometry dynamically .
- Workup Optimization: Extract reaction mixtures with saturated NaHCO₃ to remove unreacted acid, improving crystallinity .
Q. What safety protocols are critical given conflicting hazard classifications in SDS?
Methodological Answer: While some SDS classify the compound as non-hazardous (), others note skin/eye irritation (–6). Conservative measures include:
- PPE: Nitrile gloves, goggles, and fume hoods during synthesis .
- Emergency Protocols: Immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation .
Q. How does the benzyloxy substituent influence biological activity in related piperidine derivatives?
Methodological Answer: The benzyloxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs. Structure-activity relationship (SAR) studies show:
- Anticancer Activity: Electron-withdrawing groups (e.g., halogens) on the benzyl ring increase cytotoxicity via topoisomerase inhibition .
- Antimicrobial Effects: Bulkier substituents reduce activity, suggesting steric hindrance at target sites .
Q. What analytical techniques validate batch-to-batch consistency in preclinical studies?
Methodological Answer:
Q. Key Challenges & Future Directions
- Mechanistic Ambiguities: Resolve conflicting data on hydrolysis rates under physiological conditions using isotope-labeling studies.
- Green Chemistry: Explore biocatalytic routes (e.g., lipase-mediated benzylation) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
